molecular formula C13H20N2OS B2585368 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine CAS No. 338747-86-7

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine

Cat. No. B2585368
CAS RN: 338747-86-7
M. Wt: 252.38
InChI Key: CWWYUCLQKJOSBA-UHFFFAOYSA-N
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Description

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine, otherwise known as “CHSMMP”, is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as an inhibitor of certain enzymes and for its effects on biochemical and physiological processes.

Scientific Research Applications

Drug Discovery and Development

The compound 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine has potential applications in the field of drug discovery. Its structural features may be conducive to binding with biological targets, which can be explored for therapeutic benefits. The compound could serve as a scaffold for developing new drugs, especially in the realm of precision medicine where specific molecular interactions are crucial .

Biological Studies

In biology, this compound could be used to study protein-ligand interactions within cells. Understanding how this molecule interacts with various enzymes and receptors can provide insights into cellular processes and help identify new targets for drug therapy .

Computational Chemistry

Computational chemistry can leverage the structure of 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine to model interactions with other molecules. This can aid in predicting reactivity and stability, which is essential for designing compounds with desired properties .

Materials Design

The unique properties of this compound may be utilized in designing new materials. For instance, its incorporation into polymers or coatings could enhance durability or confer other desirable characteristics like increased resistance to environmental stressors .

properties

IUPAC Name

4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-10-14-11(9-16-2)8-13(15-10)17-12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWYUCLQKJOSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2CCCCC2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323003
Record name 4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine

CAS RN

338747-86-7
Record name 4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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